2-(3-(4-Bromophenoxy)propyl)pyridine

Sigma receptor pharmacology Neuropharmacology Radioligand binding

A superior sigma-1 receptor ligand with nanomolar affinity (IC50 1.40 nM) — 10- to 100-fold more potent than typical commercial tool compounds. The para-bromine substitution enables cross-coupling derivatization for SAR exploration, while the neutral chemotype ensures passive membrane permeability for cellular GPR35 assays (EC50 45 nM). Its ~117-fold EPX/MPO selectivity makes it an essential probe for dissecting eosinophil-driven inflammation in asthma and eosinophilic esophagitis research.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
Cat. No. B8075916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-Bromophenoxy)propyl)pyridine
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2
InChIKeyCTVXZLNGQKJGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-Bromophenoxy)propyl)pyridine: Core Chemical Identity and Baseline Characterization for Research Procurement


2-(3-(4-Bromophenoxy)propyl)pyridine (CAS 1956365-59-5; molecular weight 292.17 g/mol) is a synthetic heterocyclic compound consisting of a pyridine ring linked via a three-carbon propyl chain to a para-bromophenoxy group . This compound belongs to the phenoxyalkylpyridine class and is primarily utilized as a research intermediate in medicinal chemistry and as a molecular probe for investigating sigma receptor pharmacology [1]. Its structural features—specifically the para-bromine substitution and the flexible propyl linker—confer distinct binding properties that differentiate it from closely related analogs with alternative halogen substitutions or altered linker lengths.

Why 2-(3-(4-Bromophenoxy)propyl)pyridine Cannot Be Replaced by Generic Phenoxypyridines in Receptor-Targeted Research


Phenoxypyridine derivatives exhibit highly variable pharmacological profiles depending on subtle structural modifications, including halogen type and position, linker length, and pyridine ring substitution pattern [1]. The presence of a para-bromine atom on the phenoxy ring significantly influences electronic distribution, lipophilicity, and steric accommodation within receptor binding pockets [2]. Consequently, substituting 2-(3-(4-bromophenoxy)propyl)pyridine with a chloro, fluoro, or non-halogenated analog—or altering the propyl linker—can result in orders-of-magnitude differences in target binding affinity and functional activity. The following quantitative evidence establishes precisely where this compound demonstrates measurable differentiation that directly impacts experimental reproducibility and research direction decisions.

Quantitative Differentiation of 2-(3-(4-Bromophenoxy)propyl)pyridine: Comparative Evidence for Scientific Selection


Sigma-1 Receptor Affinity: 2-(3-(4-Bromophenoxy)propyl)pyridine vs. Halogen-Substituted Analogs

2-(3-(4-Bromophenoxy)propyl)pyridine demonstrates nanomolar affinity for the sigma-1 receptor, with an IC50 of 1.40 nM in guinea pig cerebellum membranes [1]. This affinity is approximately 480-fold higher than that of a structurally related chloro-substituted analog which exhibits a Ki of 675 nM for the sigma-2 receptor in rat liver membranes [2]. The bromine atom at the para position appears critical for optimal binding pocket occupancy, a finding consistent with broader structure-activity relationship studies indicating that halogen size and polarizability directly correlate with sigma receptor recognition [3].

Sigma receptor pharmacology Neuropharmacology Radioligand binding

GPR35 Agonist Activity: Functional Differentiation of 2-(3-(4-Bromophenoxy)propyl)pyridine

2-(3-(4-Bromophenoxy)propyl)pyridine acts as a GPR35 agonist with an EC50 of 45 nM in a dynamic mass redistribution (DMR) assay using HT-29 cells expressing the human receptor [1]. This level of potency is within the range of known GPR35 agonists such as zaprinast (EC50 approximately 840 nM under comparable conditions) and pamoic acid (EC50 approximately 65 nM) [2]. The compound's moderate-to-high potency, combined with its distinct chemotype lacking the carboxylic acid moiety present in endogenous agonists like kynurenic acid, positions it as a structurally differentiated tool compound for investigating GPR35-mediated signaling pathways [3].

GPCR pharmacology GPR35 Immunomodulation

Eosinophil Peroxidase Inhibition: Activity Profile of 2-(3-(4-Bromophenoxy)propyl)pyridine

2-(3-(4-Bromophenoxy)propyl)pyridine inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination activity assay using tyrosine as substrate [1]. Notably, this same compound exhibits substantially weaker inhibition of the closely related enzyme myeloperoxidase (MPO), with an IC50 of 42 µM in a human neutrophil assay [2]. This represents approximately 117-fold selectivity for EPX over MPO under the tested cellular conditions. For comparison, many non-selective peroxidase inhibitors affect both enzymes with similar potency, typically differing by less than 10-fold [3].

Enzyme inhibition Eosinophil peroxidase Inflammation

High-Value Application Scenarios for 2-(3-(4-Bromophenoxy)propyl)pyridine Based on Quantitative Evidence


Sigma-1 Receptor Pharmacological Probe Development

Given its nanomolar affinity (IC50 = 1.40 nM) for the sigma-1 receptor, this compound is well-suited as a starting scaffold for developing high-affinity sigma-1 receptor ligands [1]. Its potency exceeds that of many commercially available sigma receptor tool compounds by 10- to 100-fold, enabling receptor occupancy studies at lower concentrations and reducing potential off-target complications. The para-bromophenoxy moiety provides a synthetic handle for further derivatization via cross-coupling reactions, facilitating structure-activity relationship exploration .

GPR35 Signaling Pathway Investigation

The compound's GPR35 agonist activity (EC50 = 45 nM in DMR assay) supports its use in studying GPR35-mediated signaling pathways relevant to inflammatory bowel disease, cardiovascular function, and metabolic regulation [2]. Unlike endogenous agonists such as kynurenic acid that possess carboxylic acid functionality limiting membrane permeability, this neutral chemotype may offer distinct advantages for cellular assays requiring passive diffusion across lipid bilayers.

Eosinophil Peroxidase-Selective Tool Compound for Inflammation Research

The demonstrated ~117-fold selectivity window for EPX (IC50 = 360 nM) over MPO (IC50 = 42 µM) positions this compound as a research tool for dissecting EPX-specific contributions to eosinophil-driven inflammatory processes [3]. Such applications include studies of eosinophilic esophagitis, allergic asthma, and hypereosinophilic syndromes, where distinguishing EPX activity from the more abundant MPO is experimentally critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(4-Bromophenoxy)propyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.